molecular formula C22H20Cl2N2O4S B3702077 N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide

Cat. No.: B3702077
M. Wt: 479.4 g/mol
InChI Key: IOOLHZBIBLKGOH-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide involves several steps. The synthetic route typically starts with the preparation of the glycinamide backbone, followed by the introduction of the benzyl and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied .

Scientific Research Applications

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide can be compared with similar compounds such as:

  • N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
  • N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide

These compounds share similar structural features but differ in specific functional groups, which can influence their chemical reactivity and applications.

Properties

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c1-30-19-9-5-8-18(13-19)25-22(27)15-26(14-16-6-3-2-4-7-16)31(28,29)21-12-17(23)10-11-20(21)24/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOLHZBIBLKGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide
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N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide
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N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide
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N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide
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N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide
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N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide

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